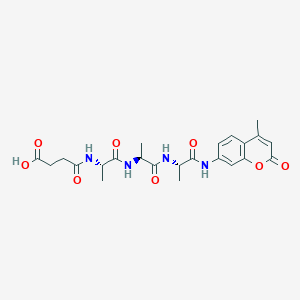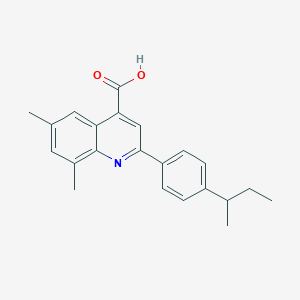
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains a carboxylic acid group (-COOH), a common functional group in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available due to lack of specific studies .
Applications De Recherche Scientifique
Overview of Chemical Compounds Research
Psychotropic Activity and Drug Development
The development of new potential drugs with psychotropic activity among phosphorylated carboxylic acids derivatives highlights a significant area of research. One study detailed the investigation into the tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties of difenilphosphorylacetic acid hydrazide and its successors, showing the versatility of carboxylic acids in drug development (Semina et al., 2016).
Antioxidant and Therapeutic Roles
Chlorogenic Acid (CGA), a derivative of caffeoylquinic acid, exemplifies the therapeutic potential of phenolic compounds, possessing antioxidant, antibacterial, hepatoprotective, and other health-beneficial properties. This highlights the importance of carboxylic acid compounds in addressing metabolic syndrome and related disorders, offering insights into their broad applicability in enhancing human health (Naveed et al., 2018).
Biocatalyst Inhibition and Industrial Applications
The inhibition of biocatalysts by carboxylic acids, despite their potential as precursors for industrial chemicals, underscores the complex interactions of these compounds within biological systems. Research into overcoming the inhibitory effects of carboxylic acids on microbes like E. coli and S. cerevisiae suggests strategies for metabolic engineering to enhance industrial bioprocesses (Jarboe et al., 2013).
Optoelectronic Applications
Investigations into the BODIPY-based materials, including carboxylic acid derivatives, for organic light-emitting diodes (OLEDs) applications, reveal the potential of these compounds in advancing organic optoelectronics. This research demonstrates the adaptability of carboxylic acids in creating 'metal-free' infrared emitters for OLED devices, showcasing their utility beyond traditional chemical and pharmaceutical applications (Squeo & Pasini, 2020).
Biomass-derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived entirely from biomass, exemplifies the role of carboxylic acids in sustainable drug synthesis, offering a cost-effective and environmentally friendly alternative for pharmaceutical manufacturing. Its application in cancer treatment and medical materials underscores the importance of carboxylic acids in developing new medicinal solutions (Zhang et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(24)25)18-11-13(2)10-15(4)21(18)23-20/h6-12,14H,5H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWQETQHHCHBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)
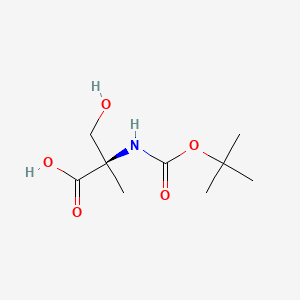




![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

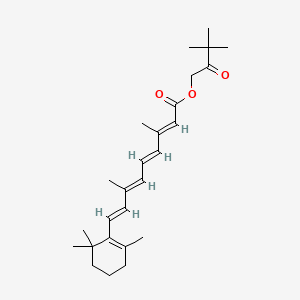


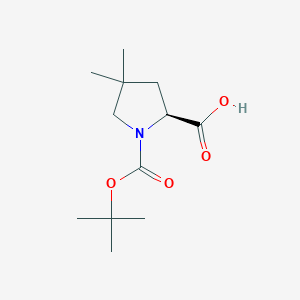
![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)
